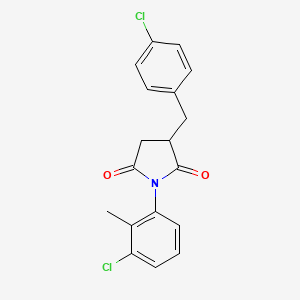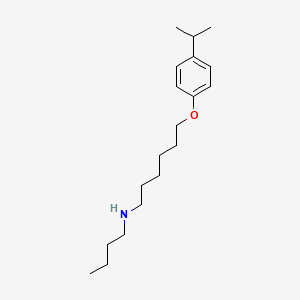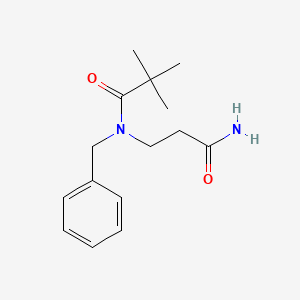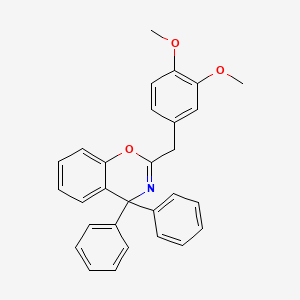
3-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione, commonly known as CCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Scientific Research Applications
CCMP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CCMP has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. CCMP has also been studied for its potential use as an antifungal agent.
In material science, CCMP has been used as a building block for the synthesis of novel polymers. These polymers have shown promising properties for use in various applications, including drug delivery, tissue engineering, and sensors.
Mechanism of Action
The mechanism of action of CCMP is not yet fully understood. It is believed that CCMP exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. CCMP has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
CCMP has been shown to have both biochemical and physiological effects. In vitro studies have shown that CCMP can induce apoptosis in cancer cells, while in vivo studies have shown that CCMP can inhibit tumor growth. CCMP has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
CCMP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its anticancer activity has been well-established. However, CCMP also has some limitations. Its mechanism of action is not yet fully understood, and its toxicity profile has not been fully characterized.
Future Directions
There are several future directions for research on CCMP. One area of research could be to further explore its mechanism of action and identify potential targets for its anticancer activity. Another area of research could be to optimize the synthesis method of CCMP to improve its yield and purity. Additionally, further studies are needed to fully characterize the toxicity profile of CCMP. Finally, CCMP could be further studied for its potential applications in material science, including the synthesis of novel polymers with unique properties.
Synthesis Methods
CCMP can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-2-methylbenzaldehyde with 4-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with succinic anhydride to form the final product, CCMP.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-11-15(20)3-2-4-16(11)21-17(22)10-13(18(21)23)9-12-5-7-14(19)8-6-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFOGXZKJDUBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(8-benzyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B4936705.png)

![(1R*,2R*,4R*)-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4936714.png)
![3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B4936715.png)
![(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B4936729.png)
![5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B4936744.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)


![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)

